N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is a chemical compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of 1-acetylnaphthalene with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene moiety contributes to the compound’s hydrophobic interactions and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Naphthalen-1-yl)ethyl)formamide: A closely related compound with similar chemical properties.
N-(1-(Naphthalen-2-yl)ethyl)acetamide: Another derivative with an acetamide group instead of a formamide group.
Uniqueness
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is unique due to its specific structural configuration and the presence of the formamide group.
Properties
CAS No. |
650608-29-0 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[(1S)-1-naphthalen-2-ylethyl]formamide |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
UAKUACVJZBWEFO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC=O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.